1,4,7-Trithiecane
Description
Structure
3D Structure
Properties
CAS No. |
111381-84-1 |
|---|---|
Molecular Formula |
C7H14S3 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
1,4,7-trithiecane |
InChI |
InChI=1S/C7H14S3/c1-2-8-4-6-10-7-5-9-3-1/h1-7H2 |
InChI Key |
OSUBRKJCBHXEAK-UHFFFAOYSA-N |
SMILES |
C1CSCCSCCSC1 |
Canonical SMILES |
C1CSCCSCCSC1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Coordination Chemistry of 1,4,7 Trithiecane Complexes
Fundamental Principles of Thioether Coordination to Metal Centers
The interaction between metal ions and thioether ligands, such as 1,4,7-trithiecane, is governed by fundamental principles of coordination chemistry. The nature of the sulfur donor atom and the geometry of the ligand play crucial roles in determining the structure and stability of the resulting metal complexes.
Soft-Soft Interactions in Metal-Sulfur Bonding
The Pearson Hard and Soft Acids and Bases (HSAB) theory is a key concept for understanding the bonding preference between metal ions and ligands. This theory classifies metal ions (Lewis acids) and ligands (Lewis bases) as either "hard" or "soft." Hard acids and bases are typically small, highly charged, and not very polarizable. In contrast, soft acids and bases are larger, have a lower charge density, and are more easily polarized. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.
Sulfur atoms in thioether ligands are considered soft bases due to their large atomic radius, diffuse valence orbitals, and high polarizability. Consequently, they form strong and stable coordinate bonds with soft metal ions. These soft metal ions include, but are not limited to, those of the second and third-row transition metals, as well as heavy post-transition metals like mercury(II) (Hg²⁺), silver(I) (Ag⁺), and cadmium(II) (Cd²⁺). researchgate.net The stability of these metal-sulfur bonds is a result of the significant covalent character arising from the favorable overlap of the soft metal's d-orbitals and the sulfur's lone pair orbitals. The interaction is less favorable with hard metal ions like alkali metals, alkaline earth metals, and early first-row transition metals in high oxidation states, which prefer to coordinate with hard donor atoms like oxygen or nitrogen.
Ligand Field Theory Considerations in Trithioether Complexes
Ligand Field Theory (LFT) provides a more advanced description of bonding in coordination complexes by combining aspects of Crystal Field Theory and Molecular Orbital Theory. purdue.eduwikipedia.orglibretexts.org LFT considers the interactions between the metal's valence orbitals (d, s, and p) and the ligand's donor orbitals. wikipedia.org When a trithioether ligand like this compound coordinates to a metal center, the lone pairs on the three sulfur atoms act as a field of negative charge that interacts with the metal's d-orbitals.
This interaction causes the five degenerate d-orbitals of the free metal ion to split into different energy levels. libretexts.org The specific pattern of this splitting depends on the coordination geometry of the complex. For example, in an octahedral complex, where two this compound ligands coordinate to a single metal center to form a [M(9-ane-S3)₂]²⁺ species, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). wikipedia.orgyoutube.com The energy difference between these sets is known as the ligand field splitting parameter (Δₒ).
Thioether ligands are generally considered weak-field ligands, meaning they cause a relatively small Δₒ. This often results in high-spin complexes, where electrons occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals. LFT accounts for both the electrostatic interactions and the degree of covalent overlap between metal and ligand orbitals, providing a comprehensive model for the electronic structure, magnetic properties, and spectroscopic features of trithioether complexes. wikipedia.org
Synthesis and Structural Elucidation of Metal Complexes with this compound
The synthesis of metal complexes with this compound, also known as 1,4,7-trithiacyclononane (B1209871) or 9-ane-S3, is a well-established area of inorganic chemistry, leading to a variety of coordination compounds with interesting structural features.
Formation of Transition Metal Thioether Complexes
Complexes of this compound are typically synthesized by reacting the ligand directly with a simple metal salt in a suitable solvent. wikipedia.org The choice of solvent and reaction conditions can influence the final product. For instance, many transition metal complexes are prepared in alcoholic solutions, such as methanol (B129727) or ethanol. nih.govrsc.org
A common synthetic procedure involves dissolving the metal salt, for example, a chloride, nitrate, or acetate (B1210297) salt of a transition metal, in a solvent and adding a stoichiometric amount of the this compound ligand, also dissolved in a compatible solvent. nih.govmdpi.com The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complexation. nih.govrsc.org For example, rhodium(III) complexes have been formed by reacting RhCl₃ with tetrathia macrocycles in refluxing methanol. rsc.org Upon reaction, the resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. nih.gov
This compound is a tridentate ligand, meaning it can bind to a metal ion through its three sulfur atoms. nih.gov It frequently acts as a facial capping ligand, occupying three adjacent coordination sites. This often leads to the formation of highly stable octahedral complexes with a 2:1 ligand-to-metal ratio, having the general formula [M(this compound)₂]ⁿ⁺. wikipedia.org
Spectroscopic and Crystallographic Analysis of Coordination Geometries
Various spectroscopic methods are also employed to characterize these complexes:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the thioether ligand to the metal center. Changes in the vibrational frequencies of the C-S bonds in the ligand upon complexation can provide evidence of metal-sulfur bond formation. chemmethod.com
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide insights into the d-orbital splitting and the electronic transitions within the metal ion. chemmethod.com The position and intensity of the absorption bands are characteristic of the metal ion, its oxidation state, and the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution, confirming the binding of the ligand and providing information about the symmetry of the complex.
These analytical techniques, used in combination, allow for a thorough structural elucidation of the metal complexes of this compound, both in the solid state and in solution.
Redox Properties and Electrochemistry of this compound Metal Complexes
The electrochemical behavior of metal complexes is a critical aspect of their chemistry, providing information on their stability, reactivity, and potential applications in areas like catalysis and sensor technology. tandfonline.com The redox properties of this compound complexes are influenced by the coordinated metal ion, its oxidation state, and the nature of the thioether ligation.
Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of these complexes. mdpi.com CV experiments can determine the formal reduction potentials (E°') associated with the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ redox couples. The potential at which these electron transfer events occur is sensitive to the coordination environment provided by the this compound ligand. The soft, electron-donating sulfur atoms tend to stabilize higher oxidation states of soft metals, and the measured redox potentials reflect this stabilization.
In some cases, the thioether ligand itself can participate in redox processes. While the sulfur atoms in this compound are generally considered redox-innocent, under certain conditions, they can be oxidized. researchgate.net The electrochemical profile of a complex can therefore exhibit multiple redox waves, corresponding to both metal-centered and ligand-centered electron transfers. tandfonline.comresearchgate.net
Studies on various transition metal thioether complexes have revealed a rich electrochemistry. For instance, the redox potentials of platinum-group metal complexes with thioether macrocycles have been systematically studied. rsc.org Furthermore, investigations into cobalt complexes with phenolate-rich ligands show how the electronic properties and redox potentials can be modulated by the ligand structure. rsc.org The electrochemical behavior of copper complexes with related nitrogen-containing macrocycles has also been explored, providing comparative insights. core.ac.uk These studies highlight that the trithioether framework of this compound plays a significant role in defining the electronic structure and, consequently, the electrochemical and redox properties of its metal complexes.
Influence of Thioether Ligands on Metal Ion Redox Potentials
The coordination of thioether ligands, such as this compound, to a metal center can significantly influence the metal ion's redox potentials. Thioethers are considered soft ligands and thus form stable complexes with soft metal ions, stabilizing lower oxidation states. rsc.org This stabilization of a lower oxidation state, such as Cu(I), and potential destabilization of a higher oxidation state, like Cu(II), leads to higher redox potentials for the M(II)/M(I) couple. ereztech.comamericanelements.com
The nature of the sulfur donor, whether it is a thiolate or a thioether, has a profound impact. For instance, in nickel complexes, replacing a thiolate with a thioether by methylating a sulfur atom shifts the Ni(II)/Ni(I) and Ni(III)/Ni(II) redox couples to more positive values by approximately 0.7 V and 0.6 V, respectively. acs.org This demonstrates the ability to fine-tune the redox properties of a metal center by modifying the ligand environment.
Studies on copper complexes have shown that those with sulfur-rich coordination environments are characterized by high redox potentials for the Cu(II)/Cu(I) couple. americanelements.com This is attributed to the increased thioether-metal bond strength for Cu(II) compared to Cu(I), which stabilizes the oxidized state. nih.gov The change in the ligand, for example from an ether to a thioether, has a noticeable effect on the redox potential of Co(III)/Co(II), Ni(III)/Ni(II), and Cu(II)/Cu(I) processes. rsc.org The size of the macrocyclic ring also plays a role, allowing for the tuning of redox potentials by changing the coordinated thiocrown ether.
The table below illustrates the effect of ligand environment on the redox potentials of copper complexes.
Reactivity and Catalysis Mediated by this compound Coordination Compounds
Insights into Kinetic Macrocyclic Effects
The macrocyclic effect describes the enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic analogues. wikipedia.orgillinois.edu This effect has both thermodynamic and kinetic origins. wikipedia.org The kinetic aspect of the macrocyclic effect is particularly significant for ligands like this compound.
Kinetically, macrocyclic complexes are often more inert, meaning they undergo ligand substitution reactions more slowly than their open-chain counterparts. nih.gov This inertness stems from the higher energy barrier associated with the dissociation of the macrocyclic ligand. To remove a metal ion from the cavity of a macrocycle, significant distortion of the entire ligand structure is required, which is energetically unfavorable. americanelements.com In contrast, an acyclic polydentate ligand can "unzip" from the metal ion one donor atom at a time, a process with a much lower activation energy. americanelements.com
Therefore, while the formation of a macrocyclic complex might be slower than its acyclic counterpart, once formed, it is considerably more robust and resistant to demetallation. americanelements.com This kinetic stability is a crucial property for many applications, such as in medical imaging agents where the toxic free metal ion must not be released in vivo. americanelements.com The rigidity of the macrocycle plays a key role; more rigid macrocycles will have a higher energy requirement to distort from their optimal coordination geometry, which can decrease the thermodynamic stability but enhance the kinetic inertness. americanelements.com
Role of Thioether Complexes in Organic Transformations
Complexes of this compound and other thioether ligands have emerged as versatile catalysts in a range of organic transformations. The unique electronic and steric properties imparted by the thioether donors can lead to novel reactivity and selectivity.
A notable example is the use of a scandium complex of this compound, [Sc( loradchemical.comaneS3)(CH2SiMe3)3], as a precursor for catalysts in ethylene (B1197577) and α-olefin polymerization. fishersci.se Upon activation, this complex forms cationic rare earth organometallic catalysts supported by an all-sulfur donor ligand, a first of its kind. fishersci.se
Furthermore, metal-thioether complexes are active in various catalytic reactions. For instance, N-heterocyclic carbene (NHC)-metal complexes, which can be analogous in some respects to thioether complexes in terms of their strong donor properties, are widely used in transformations like hydrogenation, isomerization, and C-C bond formation. nih.govfishersci.ca Thioether complexes themselves have been investigated for their catalytic activity. The oxidation of thioethers to sulfoxides and sulfones is a common transformation where metal complexes, including those of niobium-substituted polyoxotungstates, act as catalysts. americanelements.com Mechanistic studies in this area often point to either a single electron transfer (SET) from the sulfide (B99878) to the metal or an electrophilic oxygen atom transfer. americanelements.com
Copper complexes with thioether-containing ligands have also shown catalytic activity in reactions like the azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. nih.gov In another example, a heptanuclear copper complex supported by silsesquioxane and benzoate (B1203000) ligands demonstrated catalytic activity in the oxidation of alkanes and alcohols under mild conditions. wikidata.org The ability of thioether ligands to stabilize different oxidation states of the metal center is crucial for their role in these catalytic cycles.
Computational and Theoretical Investigations of 1,4,7 Trithiecane
Quantum Chemical Methodologies for Conformational Analysis
Quantum chemical calculations have been instrumental in elucidating the preferred three-dimensional arrangements, or conformations, of the 1,4,7-Trithiecane ring. These methods offer a detailed picture of the energetic favourability of different spatial orientations of the atoms.
Density Functional Theory (DFT) Studies of Molecular Conformations
Density Functional Theory (DFT) has emerged as a powerful tool for analyzing the conformational preferences of this compound. DFT studies have shown that the molecule can exist in several low-energy conformations. nih.gov A key investigation, which combined molecular mechanics with DFT, identified multiple low-energy conformers within a 5 kcal/mol range of the global minimum. nih.govnih.gov
Further refinement using DFT calculations with functionals such as BP86 revealed that conformations with C2 and C1 symmetry are low-energy conformers. nih.gov In contrast, the C3 conformation, which is observed in the crystalline state, was calculated to be more than 4.0 kcal/mol higher in energy than the global minimum, suggesting it is less stable in the gas phase. nih.gov This highlights a common phenomenon where the lowest energy conformation in the gas phase or solution may differ from that in the solid state due to packing forces. The combination of an initial broad search of conformations using molecular mechanics followed by energy refinement with DFT (an MM-->DFT approach) has been proposed as a suitable strategy for studying thiacrown ethers like this compound. nih.govnih.gov
Table 1: Relative Energies of this compound Conformers Calculated by Different Methods
| Conformer Symmetry | Relative Energy (kcal/mol) - MM2(91) nih.gov | Relative Energy (kcal/mol) - DFT (BP86) nih.gov |
| C1 | 0.00 | Low-energy conformer |
| C3 | 0.03 | > 4.0 |
| C2 | 1.78 | Low-energy conformer |
Ab Initio and Post-Hartree-Fock Calculations on Trithioether Structures
Ab initio and post-Hartree-Fock methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for comparison and validation of DFT results. researchgate.net For this compound, the relative energies and structural ordering obtained from DFT calculations using the BP86 functional show good agreement with previously reported results from second-order Møller-Plesset (MP2) perturbation theory, which is a post-Hartree-Fock method. nih.gov This consistency across different high-level computational methods lends confidence to the predicted conformational energy landscape of the molecule. These methods, while computationally more expensive than DFT, are crucial for benchmarking and ensuring the accuracy of less costly approaches. researchgate.net
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a view of the molecule in motion, offering insights into its flexibility, the strain within its nine-membered ring, and how its structure prepares it for binding to other molecules, particularly metal ions. joaquinbarroso.com
Conformational Flexibility and Ring Strain Analysis
The nine-membered ring of this compound is inherently flexible, but this flexibility is limited by ring strain. Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (repulsive interactions across the ring). acs.orgcardiff.ac.ukmdpi.com
Molecular mechanics calculations using the MM2 force field have been employed to study the conformations and their associated strain energies. capes.gov.br These calculations identified a conformation with C1 symmetry as the most stable (global minimum). capes.gov.br A C3 conformation, similar to that found in the crystal structure, was found to be only 0.13 kJ/mol higher in strain energy. capes.gov.br However, other conformations, such as those with C2 and D3 symmetry, were significantly higher in energy, by 8.3 and 9.9 kJ/mol respectively, indicating considerable strain. capes.gov.br Gas electron diffraction (GED) studies, when compared with these calculations, also favored the C1 and C2 models over the C3 and D3 models for the molecule's structure in the gas phase. capes.gov.br This suggests that while the ring is flexible, certain conformations are heavily penalized due to increased strain.
Table 2: Calculated Strain Energies of this compound Conformers (MM2) capes.gov.br
| Conformer Symmetry | Relative Strain Energy (kJ/mol) |
| C1 | 0.00 |
| C3 | 0.13 |
| C2 | 8.30 |
| D3 | 9.90 |
Ligand Preorganization in Metal Complexation
A key concept in macrocyclic chemistry is "preorganization," where a ligand is already in a conformation suitable for binding a metal ion before the complexation event occurs. researchgate.net This reduces the entropic penalty of binding, leading to more stable complexes. This compound is a classic example of a preorganized ligand. Its three sulfur atoms are arranged in a facial manner, creating a ready-made binding pocket for a metal ion. researchgate.net
Prediction of Electronic Structures and Reactivity
Computational methods are also used to predict the electronic properties of this compound, which are fundamental to understanding its chemical reactivity. worldscientific.comacs.org The distribution of electrons within the molecule, particularly in its frontier molecular orbitals (HOMO and LUMO), dictates how it will interact with other chemical species. joaquinbarroso.comschrodinger.com
The reactivity of this compound is dominated by the electron-donating ability of the sulfur atoms, making it an excellent ligand for a wide range of metal ions, including "hard" ions like iron(II) and copper(II). cdnsciencepub.com Theoretical studies help to quantify this reactivity. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap often suggests higher reactivity. acs.orgresearchgate.net
While specific HOMO-LUMO gap calculations for free this compound are not widely reported in the reviewed literature, studies on its metal complexes provide insight. For example, DFT calculations on the palladium(III) complex, [Pd( espublisher.comaneS3)2]3+, have been used to elucidate its detailed electronic structure, confirming the nature of the metal-ligand bonding and the distribution of the unpaired electron. cardiff.ac.uk Similarly, a computational study on the analogous [Fe(tacn)2]3+ (where tacn is 1,4,7-triazacyclononane) calculated a HOMO-LUMO gap of 5.49 eV, providing a benchmark for the electronic stability of such macrocyclic complexes. nih.gov The prediction of such electronic properties is crucial for designing new ligands and catalysts with tailored reactivity. nsf.gov
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwuxibiology.com
The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile). wikipedia.org Conversely, the LUMO is the lowest-energy orbital without electrons and thus acts as an electron acceptor (electrophile). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
For this compound, the HOMO is expected to be localized on the sulfur atoms, specifically on their non-bonding lone pairs of electrons. These lone pairs are the most available electrons for donation in a chemical reaction. The LUMO, on the other hand, would likely be associated with the antibonding σ* orbitals of the carbon-sulfur bonds.
A theoretical investigation would involve using quantum chemical calculation methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF), to compute the energies and visualize the shapes of these orbitals. ajchem-a.com Such calculations for cyclic thioethers reveal how the molecule's conformation affects its orbital energies. ias.ac.inresearchgate.net
Table 1: Key Concepts in the Frontier Molecular Orbital Analysis of this compound
| Orbital/Concept | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital. The orbital from which electrons are most easily donated. | Localized on the sulfur lone pairs, making the sulfur atoms the primary sites for nucleophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital. The orbital that most readily accepts electrons. | Likely corresponds to the C-S antibonding orbitals (σ*), which would accept electrons, leading to C-S bond cleavage. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of the molecule's reactivity. A smaller gap suggests higher reactivity, particularly in reactions involving electron transfer. |
The interaction of this compound with an electrophile would involve the overlap of its HOMO with the electrophile's LUMO. Conversely, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound. wuxibiology.com
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. numberanalytics.com This involves mapping the potential energy surface of a reaction, identifying reactants, products, and any intermediates, and, most crucially, locating the transition states that connect them. libretexts.orgucsb.edu A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to occur. numberanalytics.commasterorganicchemistry.com
For this compound, a common reaction to model would be the oxidation of one of the thioether sulfur atoms. Thioethers are known to be oxidized to sulfoxides and subsequently to sulfones, often by reactive oxygen species like hydrogen peroxide (H₂O₂). nih.govacs.org The proposed mechanism involves a nucleophilic attack by the sulfur atom on the oxidant. nih.gov
Computational methods like DFT can be used to model this process. The general steps to model such a reaction pathway are:
Geometry Optimization: The structures of the reactant (this compound and the oxidant) and the final product (e.g., this compound-1-oxide) are optimized to find their lowest energy conformations. reddit.com
Transition State Search: A search is performed to locate the transition state structure. Methods like Quadratic Synchronous Transit (QST) or the Nudged Elastic Band (NEB) method are employed to find this first-order saddle point on the potential energy surface. numberanalytics.comlibretexts.org
Frequency Calculation: A frequency calculation is performed on the located transition state. A true transition state is confirmed by the presence of one and only one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (e.g., the S-O bond forming and the O-O bond in H₂O₂ breaking). libretexts.orgreddit.com
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run from the transition state to confirm that it correctly connects the reactant and product minima on the potential energy surface. reddit.com
This type of analysis provides the activation energy (the energy difference between the reactants and the transition state), which is essential for understanding the reaction kinetics. masterorganicchemistry.com Studies on similar thioether oxidations show that the nucleophilicity of the sulfur atom, influenced by the molecular structure, is a key factor in determining the reaction's sensitivity and rate. nih.govresearchgate.net For this compound, the flexibility of the nine-membered ring could influence the accessibility of the sulfur atoms and thus affect the energy of the transition state. ias.ac.in
Table 2: Hypothetical Modeled Pathway for Oxidation of this compound
| Stage | Description | Key Structural Features |
| Reactants | This compound and an oxidant (e.g., H₂O₂) are in their ground state geometries. | Separate, optimized molecules. |
| Transition State | The highest energy point on the reaction pathway. | A partial bond is forming between a sulfur atom and an oxygen atom, while the oxidant's O-O bond is partially broken. |
| Product | The final, stable oxidized compound (e.g., this compound-1-oxide) and the byproduct (e.g., H₂O). | A fully formed S=O or S⁺-O⁻ bond in the optimized product geometry. |
These computational investigations, while theoretical, provide invaluable insights into the intrinsic electronic properties and reactive tendencies of this compound, guiding experimental work and enhancing the fundamental understanding of this complex thioether.
Advanced Research Applications and Future Perspectives of 1,4,7 Trithiecane
1,4,7-Trithiecane in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the interactions between them are governed by weaker, non-covalent bonds. wikipedia.org Key concepts in this field include molecular self-assembly, molecular recognition, and host-guest chemistry. wikipedia.org this compound, a crown thioether, serves as a valuable building block in this domain due to the unique properties of its sulfur atoms.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The principles of molecular recognition, where a host molecule selectively binds to a specific guest, are fundamental to this area. nih.govnju.edu.cn The binding is driven by various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org
The design of effective host-guest systems often relies on principles like preorganization of the host to minimize conformational entropy loss upon binding and ensuring size and shape complementarity between the host and guest. libretexts.org this compound, with its defined cyclic structure, can act as a host for various guest species. The sulfur atoms in the ring can participate in coordination with metal ions, a key interaction in supramolecular chemistry. wikipedia.org The study of these interactions often involves techniques like Nuclear Magnetic Resonance (NMR) to understand the structure and dynamics of the resulting complexes in solution. csic.es
The table below summarizes key interactions and principles in host-guest chemistry relevant to the applications of this compound.
| Interaction/Principle | Description | Relevance to this compound |
| Host-Guest Binding | Formation of a complex between a host and a guest molecule through non-covalent interactions. researchgate.net | This compound can act as a host for various guest molecules and ions. |
| Molecular Recognition | The selective binding of a host to a specific guest. nju.edu.cn | The specific coordination properties of the sulfur atoms in this compound allow for selective binding. |
| Non-Covalent Interactions | Weak interactions such as hydrogen bonds, van der Waals forces, and metal coordination that hold the host-guest complex together. wikipedia.org | The sulfur atoms can coordinate with metal ions, a key non-covalent interaction. |
| Host Preorganization | The host molecule has a relatively rigid structure, minimizing the entropic penalty upon guest binding. libretexts.org | The cyclic nature of this compound provides a preorganized cavity. |
Self-Assembly of Thioether-Containing Architectures
Molecular self-assembly is a process where molecules spontaneously form ordered structures. wikipedia.org Thioether macrocycles, including this compound, are of significant interest in the construction of complex supramolecular architectures. nsf.gov Dynamic covalent chemistry, which involves reversible bond formation, is a powerful tool for creating these assemblies.
One notable method is pnictogen-assisted self-assembly, which allows for the efficient formation of discrete disulfide macrocycles from dithiol precursors. nsf.govresearchgate.net These disulfide macrocycles can then be converted to more stable thioether macrocycles. nsf.govdwjlab.com This technique offers good control over the size of the resulting macrocycle and has been expanded to include various aromatic and heterocyclic core units. nsf.govresearchgate.net The resulting thioether-containing macrocycles can possess functional cavities, making them suitable for applications in materials science and sensing. nsf.govdwjlab.com
Integration of this compound into Advanced Materials
The unique properties of this compound and other thioether macrocycles make them valuable components in the design of advanced materials with tailored functionalities.
Design of Metal-Organic Frameworks (MOFs) with Thioether Linkers
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgrsc.org The incorporation of thioether groups into the organic linkers of MOFs can lead to materials with interesting properties and applications in areas like catalysis and sensing. rsc.org
Thioether-based MOFs can be synthesized directly using thioether-containing ligands or through post-synthetic modification techniques. rsc.org The presence of sulfur atoms in the framework can influence the material's electronic properties and its affinity for certain guest molecules. rsc.orgresearchgate.net For example, thioether-tagged linkers have been used to create MOFs capable of the reversible uptake of guest molecules like HgCl2. researchgate.net The design of these materials often considers the Hard and Soft Acids and Bases (HSAB) principle to predict the bonding between the metal centers and the sulfur-containing linkers. rsc.org
The table below outlines different approaches to synthesizing thioether-based MOFs and their key features.
| Synthesis Approach | Description | Key Features of Resulting MOFs |
| Direct Synthesis with Thioether-Carboxylic Acid Ligands | Utilizes linkers containing both thioether and carboxylic acid groups. rsc.org | Structure can be tuned based on the linker and metal ion. rsc.org |
| Direct Synthesis with Thioether-Only Ligands | Employs linkers where only thioether groups are present for coordination. rsc.org | Often forms 2D sheet-like structures with high conductivity. rsc.orgrsc.org |
| Post-Synthetic Modification | Introduces thioether functionality into a pre-existing MOF. rsc.org | Allows for the targeted functionalization of MOFs. |
Thioether Macrocycles in Polymer Chemistry and Nanomaterials
Thioether macrocycles have found applications in the development of novel polymers and nanomaterials. researchgate.nethku.hk In polymer chemistry, radical polymerization is a common method for creating polymers from monomers. beilstein-journals.org Thiol-ene chemistry, a type of radical process, can be used to form polymers and networks. beilstein-journals.org
Thioether-linked macrocyclic libraries have been synthesized using solid-phase strategies, offering a diverse range of scaffolds with potential applications in drug discovery. mdpi.com These macrocycles can be designed to have reduced peptide-like character, potentially improving their cell permeability. mdpi.com Furthermore, thioether-containing macrocycles have been incorporated into nanomaterials for various purposes, including the development of radiopharmaceuticals. researchgate.net
Catalytic Applications Beyond Coordination Complexes
While the coordination chemistry of this compound is well-established, its potential in catalysis extends beyond simple metal complexes. For instance, the principles of acyl transfer catalysis, which often involve nucleophilic catalysts, are relevant. nih.gov Anions of nitrogen-containing heterocycles like 1,2,4-triazole (B32235) have been shown to be effective catalysts for reactions such as the aminolysis and transesterification of esters. nih.gov Given that this compound is a cyclic analog of amines, exploring its deprotonated form as a potential catalyst in similar transformations could be a promising area of future research.
Additionally, the incorporation of thioether functionalities into catalytic systems like Metal-Organic Frameworks (MOFs) is an active area of investigation. frontiersin.org For example, MOFs have been used as supports for polyoxometalates (POMs) in the catalytic oxidation of thioethers. frontiersin.org The porous and tunable nature of MOFs allows for the creation of confined environments that can influence catalytic activity and selectivity. frontiersin.org
Role of Thioether Structures in Organocatalysis
Organocatalysis, a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. wikipedia.org Thioethers, as a class of organosulfur compounds, have demonstrated potential in this area, acting as catalysts in a variety of transformations. While specific examples detailing this compound as a primary organocatalyst are not abundant, the general principles of thioether-mediated catalysis provide a framework for its potential applications.
Thioether-based organocatalysis often involves the sulfur atom acting as a nucleophilic or Lewis basic center. For instance, in some reactions, the thioether can activate substrates through the formation of a sulfonium (B1226848) ion intermediate. This activation can facilitate subsequent bond-forming reactions. A notable example is the use of designer thioethers in the cross-coupling of allyl bromides and arylboronic acids, which proceeds through a proposed sulfonium ylide mechanism.
Furthermore, thioethers can be incorporated into more complex molecular architectures to create bifunctional catalysts. For example, thiourea-based organocatalysts, which feature a thiocarbonyl group, activate substrates through hydrogen bonding. wikipedia.org While distinct from simple thioethers, this highlights the versatility of sulfur-containing functional groups in organocatalytic design.
The application of thioethers in transition-metal-catalyzed reactions is also well-established, where they can act as directing groups to control the regioselectivity of C-H functionalization reactions. nih.gov This is achieved through the coordination of the sulfur atom to the metal center, guiding the catalytic process to a specific site on the substrate molecule. nih.gov
Photo- and Electrocatalysis with Thioether-Functionalized Systems
The unique electronic properties of sulfur make thioether-functionalized systems promising candidates for photo- and electrocatalysis.
Photocatalysis:
Thioether-functionalized materials have shown significant promise in photocatalysis, particularly in the production of hydrogen from water. A notable example is the use of a thioether-functionalized covalent organic framework (TTR-COF). acs.org This material exhibits a specific affinity for gold ions, which is crucial for the uniform loading of gold as a cocatalyst for efficient charge transfer. acs.org The conjugated structure of the COF, combined with the thioether functionality, contributes to visible light harvesting and the generation and separation of photo-induced charges. acs.org While this COF showed a lower catalytic activity for hydrogen evolution from seawater compared to its non-functionalized counterpart, it demonstrated superior stability over multiple catalytic cycles. encyclopedia.pub This highlights the potential of incorporating thioether structures like this compound into such frameworks to enhance stability and selectivity.
Additionally, photochemical methods have been developed for the synthesis of thioethers themselves, often using an organocatalyst that can be activated by light to initiate the reaction between alcohols and aryl chlorides. acs.org
Electrocatalysis:
In the realm of electrocatalysis, thioether-functionalized systems are being explored for various applications. Thioether-functionalized ionic liquids have been synthesized and their electrochemical properties studied. nih.govacs.orgresearchgate.netcsic.esacs.org The electrochemical window of these ionic liquids is often limited by the oxidation of the thioether-functionalized cation. nih.govacs.orgresearchgate.netcsic.esacs.org
Thioether-functionalized fullerenes have been shown to self-assemble on gold surfaces and exhibit activity in the electropolymerization of styrene. udc.es The binding to the gold surface occurs through the thioether sulfur atom, demonstrating the strong affinity of sulfur for gold. udc.es This property could be exploited in the design of electrocatalytic systems where precise positioning of a catalyst on an electrode surface is required. Furthermore, electrocatalysis has been demonstrated as a viable technology for various organic syntheses, including palladium-catalyzed reactions where thioethers could potentially play a role as ligands or directing groups. nih.gov
Emerging Research Areas and Interdisciplinary Connections
Bioinorganic Applications: Mimicry of Metalloproteins
Bioinorganic chemistry explores the role of metals in biological systems. rsc.orgnih.gov this compound has proven to be an invaluable tool in this field, particularly in the synthesis of model compounds that mimic the active sites of metalloproteins. chemeurope.comwikipedia.org
Many metalloproteins utilize sulfur-containing amino acid residues, such as cysteine and methionine, to coordinate metal ions. wikipedia.org this compound, with its three thioether sulfur atoms, can effectively replicate the coordination environment provided by these residues. It forms stable complexes with a variety of metal ions, including copper(II) and iron(II). chemeurope.comwikipedia.org
A significant area of research is the modeling of blue copper proteins, which are involved in electron transfer reactions in biological systems. researchgate.net The active site of these proteins features a copper ion coordinated by histidine and cysteine residues, and often a methionine residue. The resulting coordination geometry is typically distorted, which is crucial for the protein's function. Complexes of this compound with copper have been synthesized and studied as structural and functional mimics of these active sites. researchgate.netnih.govmdpi.com
Furthermore, this compound has been used to model iron-sulfur clusters, which are fundamental cofactors in a vast array of proteins involved in electron transfer, catalysis, and regulation. wikipedia.orgnih.govnih.govpreprints.org The ability of this compound to stabilize different oxidation states of iron and to form well-defined coordination complexes makes it a suitable ligand for creating synthetic analogues of these complex biological structures. chemeurope.com For instance, a rare earth organometallic complex of this compound has been synthesized and shown to be a precursor to catalysts for ethylene (B1197577) and α-olefin polymerization. rsc.org
Development of Responsive Thioether-Based Systems
Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as changes in pH, temperature, light, or the presence of specific chemical species. utwente.nl Thioether-containing systems are particularly interesting for the development of redox-responsive materials due to the ability of the sulfur atom to be reversibly oxidized and reduced.
The oxidation of a thioether to a sulfoxide (B87167) or a sulfone leads to a significant change in the polarity of the molecule. This transformation can be triggered by reactive oxygen species (ROS), such as hydrogen peroxide. rsc.org This principle has been widely applied in the design of drug delivery systems. mdpi.comresearchgate.net Polymeric nanoparticles or hydrogels containing thioether linkages can be designed to be stable under normal physiological conditions but to disassemble and release their cargo in environments with high levels of ROS, which are often associated with disease states like cancer and inflammation. rsc.orgmdpi.comresearchgate.netacs.org
For example, amphiphilic block copolymers with pendant thioether groups can self-assemble into vesicles (polymersomes) in aqueous solution. rsc.org These polymersomes can be loaded with drugs and are stable until they encounter an oxidizing environment, which triggers their disintegration. rsc.org The responsiveness of these systems can be further enhanced by incorporating other functionalities, such as copper ions that can coordinate to the thioether groups and also participate in redox reactions. rsc.org
Macrocycles containing thioether linkages, such as this compound, are also being investigated for their potential in responsive systems. Redox-responsive crown ethers have been developed that show enhanced antimicrobial activity in the presence of an oxidizing agent. rsc.orgrsc.org The ability to switch the properties of these macrocycles through redox stimuli opens up possibilities for their use in areas such as controlled guest binding and release, and the development of new types of sensors and molecular switches. udc.es
Q & A
Q. How should supplementary materials be curated to support claims about 1,4,7-Trithiocane’s properties?
- Answer : Include raw chromatograms, crystallographic data (CIF files), and computational input/output files. Annotate datasets with metadata (e.g., software versions, convergence criteria). Avoid redundancy by referencing prior publications for established protocols .
Ethical & Collaborative Research Practices
Q. What ethical considerations apply when publishing preliminary data on 1,4,7-Trithiocane’s biological activity?
Q. How can interdisciplinary teams collaborate effectively on 1,4,7-Trithiocane projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
